5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
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Overview
Description
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione is a chemical compound with the molecular formula C10H6N2O4Se It is known for its unique structure, which includes a selenazolidine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with selenazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: The presence of selenium can lead to the generation of ROS, which can induce oxidative stress in cells.
DNA Interaction: Potential to interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Nitrophenyl)methylene)thiazolidine-2,4-dione
- 5-((2-Nitrophenyl)methylene)oxazolidine-2,4-dione
Uniqueness
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of selenium in its structure. Selenium imparts distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, which are not observed in its sulfur or oxygen analogs.
Properties
CAS No. |
82085-48-1 |
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Molecular Formula |
C10H6N2O4Se |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
(5Z)-5-[(2-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5- |
InChI Key |
UVICQSXDFBKIKL-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Origin of Product |
United States |
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